molecular formula C17H15FO3 B6323260 (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one CAS No. 1204142-08-4

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Cat. No. B6323260
CAS RN: 1204142-08-4
M. Wt: 286.30 g/mol
InChI Key: LIDHZROEHHJVMZ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is an organic compound with the molecular formula C14H13FO2. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

The compound (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research. It has been used as a building block in the synthesis of a range of organic compounds. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds. In addition, it has been used as a reagent in the synthesis of a range of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a range of drugs and other compounds. In addition, it has been suggested that the compound may act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a range of drugs and other compounds. In addition, it has been suggested that the compound may act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively stable and can be stored for long periods of time. In addition, it is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of organic compounds. However, the compound is insoluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

The potential future directions for the use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one are numerous. One potential direction is to further explore its potential to act as an inhibitor of the enzyme cytochrome P450, which could lead to the development of new drugs and other compounds with therapeutic applications. In addition, further research could be conducted to explore the compound’s potential as an agonist of the serotonin receptor 5-HT2A, which could lead to the development of new treatments for conditions such as depression and anxiety. Finally, further research could be conducted to explore the compound’s potential as a starting material for the synthesis of a variety of heterocyclic compounds, which could lead to the development of new materials with a wide range of applications.

Synthesis Methods

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one can be synthesized through a number of different methods. One method involves the reaction of 3-fluorobenzaldehyde with 3,4-dimethoxyphenylmagnesium bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form the desired product. Other methods for synthesis include the reaction of 3-fluorobenzaldehyde with 3,4-dimethoxybenzyl bromide in the presence of a base, and the reaction of 3-fluorobenzaldehyde with 3,4-dimethoxybenzylamine in the presence of a base.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-20-16-9-7-13(11-17(16)21-2)15(19)8-6-12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDHZROEHHJVMZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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